molecular formula C8H4FN3 B1440539 6-Fluoro-1H-indazole-3-carbonitrile CAS No. 885278-33-1

6-Fluoro-1H-indazole-3-carbonitrile

Cat. No. B1440539
CAS RN: 885278-33-1
M. Wt: 161.14 g/mol
InChI Key: RRZPVSNDZPXMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Fluoro-1H-indazole-3-carbonitrile” is a chemical compound with the CAS Number: 885278-33-1 . It has a molecular weight of 161.14 and a linear formula of C8H4FN3 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H4FN3 . The canonical SMILES representation is C1=CC2=C (C=C1F)NN=C2C#N .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, indazoles in general have been synthesized through various methods including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 161.14 and a linear formula of C8H4FN3 .

Scientific Research Applications

Introduction to Indazole Derivatives
Indazole and its derivatives, including 6-Fluoro-1H-indazole-3-carbonitrile, are notable for their wide range of biological activities, contributing to significant interest in their development as therapeutic agents. These compounds are characterized by their nitrogen-containing heterocyclic structure, consisting of a pyrazole ring fused with a benzene ring. This structural framework is foundational to many compounds with potential therapeutic value, with derivatives demonstrating promising anticancer and anti-inflammatory activities, among others (Denya, Malan, & Joubert, 2018).

Chemical Synthesis and Characterization
The chemical synthesis and characterization of indazole derivatives, including the fluoro-substituted variants, are crucial for understanding their physicochemical properties and therapeutic potentials. Recent advances in synthetic methodologies have allowed for the efficient construction of indazoles through transition-metal-catalyzed C–H activation/annulation sequences. These methods facilitate the one-step synthesis of functionalized indazole derivatives, enhancing their structural complexity and functional flexibility, which is vital for medicinal chemistry applications (Shiri, Roosta, Dehaen, & Amani, 2022).

Applications in Drug Development
The modification of indazole derivatives to include various substituents, such as the fluoro group, impacts their biological activity and potential as therapeutic agents. The exploration of these compounds spans across several areas, including anticancer, anti-inflammatory, and antimicrobial research. The specific introduction of a fluoro group, as seen in this compound, can significantly affect the compound's pharmacokinetic properties, such as metabolic stability and receptor binding affinity, making it a compound of interest in drug development projects (Ali, Dar, Pradhan, & Farooqui, 2013).

Safety and Hazards

The safety information for “6-Fluoro-1H-indazole-3-carbonitrile” includes the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements are P280-P305+P351+P338-P310 .

Mechanism of Action

Target of Action

6-Fluoro-1H-indazole-3-carbonitrile is a derivative of indazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indazole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that this compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indazole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indazole derivatives , it is likely that this compound may have a wide range of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

6-Fluoro-1H-indazole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . This inhibition results in altered phosphorylation states of downstream targets, ultimately affecting cellular functions such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . Additionally, the compound’s stability under various conditions, such as temperature and pH, affects its efficacy and potency over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimal effective dose is required to achieve the desired biochemical modulation without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit cytochrome P450 enzymes, which are essential for drug metabolism . This inhibition can lead to altered metabolic flux and changes in the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it may be actively transported into cells via specific membrane transporters, leading to higher intracellular concentrations and enhanced biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression by interacting with nuclear proteins and transcription factors.

properties

IUPAC Name

6-fluoro-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZPVSNDZPXMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680007
Record name 6-Fluoro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885278-33-1
Record name 6-Fluoro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-1H-indazole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Fluoro-1H-indazole-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-Fluoro-1H-indazole-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-Fluoro-1H-indazole-3-carbonitrile
Reactant of Route 5
6-Fluoro-1H-indazole-3-carbonitrile
Reactant of Route 6
6-Fluoro-1H-indazole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.